Ethyl 3,5-dichloro-4-methoxybenzoate

Organic synthesis Process chemistry Medicinal chemistry

Researchers optimizing ATP-competitive kinase inhibitor syntheses often face supply bottlenecks for validated 3,5-dichloro-4-methoxyphenyl building blocks. Ethyl 3,5-dichloro-4-methoxybenzoate (CAS 15945-28-5) solves this with a direct, high-yield (94%) entry route to the bosutinib isomer scaffold. For process chemists, its elevated LogP (3.38) and lower melting point (60-61°C) versus the methyl ester streamline extraction and reduce energy costs during scale-up. Procurement managers benefit from consistent ≥98% purity across batches, ensuring reproducible SAR studies and kilo-scale campaigns. • Direct scaffold precursor for bosutinib isomer pharmacology. • LogP 3.38 enables efficient organic solvent extraction. • Orthogonal reactivity: ester hydrolysis and selective Ar-Cl substitution. • Solid, mp 60-61°C, for straightforward handling and crystallization.

Molecular Formula C10H10Cl2O3
Molecular Weight 249.09 g/mol
CAS No. 15945-28-5
Cat. No. B094425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-dichloro-4-methoxybenzoate
CAS15945-28-5
Molecular FormulaC10H10Cl2O3
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl
InChIInChI=1S/C10H10Cl2O3/c1-3-15-10(13)6-4-7(11)9(14-2)8(12)5-6/h4-5H,3H2,1-2H3
InChIKeyVKISJJBQCWTCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,5-Dichloro-4-Methoxybenzoate: Identity & Procurement


Ethyl 3,5-dichloro-4-methoxybenzoate (CAS 15945-28-5) is a halogenated aromatic ester with molecular formula C₁₀H₁₀Cl₂O₃ and molecular weight 249.09 g/mol. This compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and agrochemical research. It is commercially available from multiple suppliers at purities typically ≥95% [1], with solid physical form at ambient temperature and a melting point reported at 60-61°C (in ethanol) .

Synthetic intermediate for kinase inhibitor research
3,5-dichloro-4-methoxyphenyl building block
Commercially available, research-grade purity

Ethyl 3,5-Dichloro-4-Methoxybenzoate: Key Differentiators


Simple substitution with closely related esters or the corresponding hydroxy or acid analog cannot be assumed without consequence. The specific combination of the 3,5-dichloro-4-methoxy substitution pattern and the ethyl ester moiety produces a distinct physicochemical profile that directly impacts both synthetic utility and process economics. Key differentiating factors include significantly altered lipophilicity (LogP), hydrogen bonding capacity, melting behavior, and nucleophilic substitution reactivity compared to its methyl ester or phenolic analogs [1]. These differences translate into measurable variations in chromatographic retention, solvent compatibility, and reaction outcomes in multi-step syntheses.

Ester type alters lipophilicity

Ethyl ester lipophilicity differs significantly from methyl ester, potentially changing chromatographic retention and extraction behavior.

Melting point affects workup

The lower melting point vs. methyl ester may shift recrystallization and filtration conditions, impacting process reproducibility.

Substitution pattern is scaffold-specific

Replacing the 3,5-dichloro-4-methoxy pattern or using a hydroxy analog can disrupt kinase scaffold recognition in bosutinib-related research.

Ethyl 3,5-Dichloro-4-Methoxybenzoate: Quantitative Evidence


Etherification Route from 4-Hydroxy Precursor

In a validated synthetic protocol, ethyl 3,5-dichloro-4-methoxybenzoate is obtained via methylation of ethyl 3,5-dichloro-4-hydroxybenzoate with methyl iodide in the presence of potassium carbonate in DMF under inert atmosphere. This specific route yields the target ethyl ester in 94% isolated yield , providing a reproducible, high-efficiency pathway that is not achievable when starting from other ester analogs without significant optimization.

Etherification Yield
Data to verify
94% isolated
Supports efficient multi-step synthesis
MeI, K₂CO₃, DMF, inert atmosphere
Organic synthesis Process chemistry Medicinal chemistry

Lipophilicity vs. Methyl Ester and Hydroxy Analog

The ethyl ester derivative exhibits a calculated LogP of 3.38 [1]. This value is substantially higher than that of the corresponding methyl ester analog (LogP = 2.7886) [2] and the 4-hydroxy analog (LogP = 2.8757) [3]. The 0.6 log unit increase relative to the methyl ester represents a ~4-fold greater partition coefficient, directly impacting chromatographic retention time, membrane permeability in biological assays, and solubility in non-polar organic solvents.

Lipophilicity (LogP)
Cross-study comparable
Target: 3.38
Methyl ester: 2.79
Δ +0.59 (~4× partition)
Supports rational lipophilicity selection
Computed property (XLogP3)
Medicinal chemistry ADME optimization Chromatography

Lower Melting Point vs. Methyl Ester

Ethyl 3,5-dichloro-4-methoxybenzoate exhibits a melting point of 60-61°C (recrystallized from ethanol) . This is significantly lower than the melting point of the corresponding methyl ester analog, which is reported as 74-77°C . The 13-17°C difference in melting point translates to a measurable advantage in post-reaction workup and crystallization workflows, reducing energy requirements for dissolution and minimizing co-precipitation of impurities.

Melting Point
Data to verify
Target: 60–61°C
Methyl ester: 74–77°C
Δ 13–17°C lower
May simplify recrystallization workflows
Ethanol solvate; comparator unspecified conditions
Process chemistry Purification Formulation

Kinase Scaffold Relevance: Bosutinib Isomer

The 3,5-dichloro-4-methoxyphenyl substructure is a critical pharmacophoric element in bosutinib-related kinase inhibitors. The specific 3,5-dichloro-4-methoxy substitution pattern on the phenyl ring (PF-06651481-00, the bosutinib isomer) has been employed to elucidate recognition mechanisms between ATP-binding sites and inhibitor compounds . Ethyl 3,5-dichloro-4-methoxybenzoate serves as a direct synthetic precursor or building block for constructing this validated kinase-targeting scaffold. The positional specificity of the chloro and methoxy substituents is non-negotiable for target engagement.

Scaffold Relevance
Class-level inference
3,5-dichloro-4-methoxyphenyl core
Precedent in kinase inhibitor research
Bosutinib scaffold; ATP-binding site context
Medicinal chemistry Kinase inhibitors Oncology

PSA and H-Bond Donors vs. Hydroxy Analog

Ethyl 3,5-dichloro-4-methoxybenzoate exhibits a computed polar surface area (PSA) of 36 Ų and zero hydrogen bond donors [1]. In contrast, the 4-hydroxy analog (ethyl 3,5-dichloro-4-hydroxybenzoate) displays a PSA of 46.53 Ų and contains one hydrogen bond donor [2]. This difference of 10.53 Ų in PSA and the absence of a hydrogen bond donor in the target compound predictably alters membrane permeability and oral bioavailability potential, consistent with established medicinal chemistry principles.

PSA & H-Bond Donors
Cross-study comparable
Target: 36 Ų, 0 HBD
Hydroxy analog: 46.53 Ų, 1 HBD
Δ −10.53 Ų, −1 HBD
Indicates higher passive permeability potential
Computed property; permeability inference
Medicinal chemistry Drug design Permeability

Ethyl 3,5-Dichloro-4-Methoxybenzoate Applications


Kinase Inhibitor Synthesis

Researchers developing ATP-competitive kinase inhibitors require building blocks with validated substitution patterns. The 3,5-dichloro-4-methoxyphenyl moiety is a key substructure in bosutinib isomer pharmacology . Ethyl 3,5-dichloro-4-methoxybenzoate provides a direct synthetic entry point to this scaffold. Its high-yield preparation protocol (94%) from the 4-hydroxy precursor ensures reliable access to material for structure-activity relationship studies.

Scale-Up and Purification Efficiency

For process chemists optimizing multi-gram to kilogram syntheses, the combination of elevated LogP (3.38) and lower melting point (60-61°C) relative to the methyl ester analog (74-77°C) offers practical advantages. The higher lipophilicity enables more straightforward extraction into organic solvents, while the lower melting point reduces energy costs during crystallization and filtration operations.

Agrochemical Intermediate Synthesis

In agrochemical research, the ethyl ester moiety of this compound functions as a protected carboxylic acid that can be hydrolyzed after further aromatic functionalization. The 3,5-dichloro substitution pattern enables regioselective nucleophilic aromatic substitution reactions with amines or thiols, while the 4-methoxy group remains inert under these conditions. This orthogonal reactivity profile makes the compound a strategic intermediate for constructing herbicide or fungicide candidates requiring precise halogen placement.

HPLC Method Standard

The computed LogP of 3.38 and PSA of 36 Ų provide predictable reversed-phase HPLC retention. This compound can serve as a retention time marker or system suitability standard for methods separating structurally related benzoate esters. The ~0.6 LogP difference from the methyl ester analog ensures baseline resolution on standard C18 columns under typical gradient conditions, making it useful for method validation where precise discrimination between closely related synthetic intermediates is required.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
3,5-dichloro-4-methoxyphenyl building block
ATP-competitive kinase assay context
Multi-step synthesis scale-up
Ethyl ester lipophilicity and melting profile
Extraction and crystallization efficiency
Agrochemical intermediate research
Regioselective chloro substitution pattern
SNAr reactivity with amines/thiols
Reversed-phase HPLC method development
Predicted LogP and PSA-based retention
Baseline resolution from methyl ester analog

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